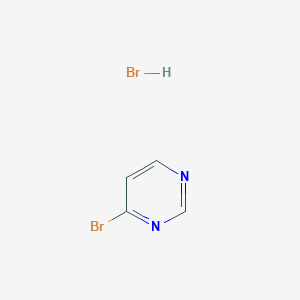

4-Bromopyrimidine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromopyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-3-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBOGDIZFQAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-22-1 | |

| Record name | Pyrimidine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyrimidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromopyrimidine Hydrobromide

An In-Depth Technical Guide to 4-Bromopyrimidine Hydrobromide for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. This compound emerges as a pivotal building block in this domain, valued for its defined reactivity and strategic utility. The presence of a bromine atom at the 4-position activates the pyrimidine ring for a variety of synthetic transformations, primarily nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and handling of this compound, grounding technical data with practical, field-proven insights.

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is the salt form of 4-bromopyrimidine, which enhances its stability and simplifies handling compared to the free base.

Chemical Structure and Identifiers

The structure consists of a pyrimidine ring substituted with a bromine atom at the C4 position, protonated and paired with a bromide counter-ion.

Caption: Structure and Key Identifiers of this compound.

Physicochemical and Computed Properties

The physical state and stability of the hydrobromide salt are critical for experimental design and storage. The following tables summarize its key properties.

Table 1: Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Appearance | White to orange to green powder or crystals |[1][2] | | Purity | Typically ≥95-98% |[3][4] | | Storage | Store in a cool, dry, sealed, well-ventilated place, often under an inert atmosphere.[3][5][6] Recommended storage at 2-8°C.[1] | | Solubility | The hydrochloride salt form offers enhanced stability and solubility.[7] |

Table 2: Computed Molecular Properties (for 4-Bromopyrimidine free base)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 158.98 g/mol | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 0 | [8] |

| Topological Polar Surface Area | 25.8 Ų | [8] |

| Complexity | 57.7 |[8] |

Reactivity and Synthetic Applications

The synthetic value of this compound lies in the reactivity of the C-Br bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack and facilitates participation in various cross-coupling reactions. This makes it an essential precursor for introducing the pyrimidine moiety into more complex molecular architectures.[9]

Core Reactivity Profile

-

Nucleophilic Aromatic Substitution (SNAr): The 4-halo substituent on the pyrimidine ring is prone to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.[9] This is a fundamental reaction for building libraries of substituted pyrimidines.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond readily participates in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of C-C, C-N, and C-O bonds, providing access to complex derivatives that are otherwise difficult to synthesize.[7]

Caption: Synthetic utility workflow of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1]

-

Pharmaceuticals: Pyrimidine derivatives are integral to drugs with antiviral, anticancer, and anti-inflammatory properties.[10] The compound is used to create molecules targeting central nervous system (CNS) disorders and viral infections.[7] It is also instrumental in developing inhibitors for epigenetic targets like Bromodomain-containing protein 4 (BRD4), which is implicated in cancer and inflammation.[11]

-

Agrochemicals: It serves as a building block in the development of effective pesticides and herbicides.[1]

Synthesis Protocol: A One-Pot Approach

While various methods exist for the synthesis of 4-bromopyrimidines, one-pot reactions offer an efficient and less time-consuming alternative to multi-step procedures involving reagents like phosphorous oxybromide.[9] The following protocol is adapted from established literature for the synthesis of 4-bromopyrimidines from accessible precursors.[9]

Causality and Experimental Rationale

This method leverages the enhanced reactivity of nitriles towards nucleophiles in the presence of a strong acid like hydrogen bromide.[9] Dry hydrogen bromide gas dissolved in a solvent like 1,4-dioxane acts as both a catalyst for the cyclization and the bromine source for the final product, streamlining the entire process into a single operational step.

Step-by-Step Methodology

Objective: To synthesize a condensed 4-bromopyrimidine derivative in a one-pot reaction.

Materials:

-

2-aminonitrile derivative (10 mmol)

-

Halogenoacetonitrile (10 mmol)

-

Saturated solution of dry hydrogen bromide gas in 1,4-dioxane (30 mL)

-

Crushed ice

-

n-hexane (for recrystallization)

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add the 2-aminonitrile (10 mmol) and the halogenoacetonitrile (10 mmol).

-

Addition of HBr: Carefully add 30 mL of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane to the mixture.

-

Reaction: Stir the resultant mixture at a controlled temperature of 15-20°C for 2 hours.

-

Maturation: Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete cyclization and bromination.

-

Work-up: Pour the reaction mixture into crushed ice. This will precipitate the product and quench the reaction.

-

Isolation: The condensed 4-bromopyrimidine will precipitate as a pale yellow solid. Filter the solid from the mixture.[9]

-

Purification: Purify the crude product by recrystallization from n-hexane to yield the pure 4-bromopyrimidine derivative.[9]

Spectroscopic Characterization

Unambiguous characterization of 4-bromopyrimidine and its derivatives is essential. While specific data for the hydrobromide salt is limited, analysis techniques for related bromopyrimidines are well-documented. Advanced techniques like vacuum ultraviolet (VUV) photoabsorption spectroscopy have been used to probe the excited states of bromopyrimidine isomers, assigning observed bands to specific electronic transitions, such as π* ← π and those involving nitrogen and bromine lone pairs.[12] Standard methods like ¹H NMR, Mass Spectrometry, and IR spectroscopy are routinely used to confirm the structure and purity of these compounds.[13][14]

Safety, Handling, and Storage

Due to its toxicity, proper handling of this compound is paramount. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5][15]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

|

| Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5] | | | | Additional Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][6] |Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and approved eye/face protection (safety goggles and/or face shield).[6][15][16]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place waste in a suitable, labeled container for disposal.[17]

Storage and Stability

-

Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6][17] A refrigerator (2-8°C) is often recommended.[1][5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6][17] The compound may be sensitive to air and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is advised for long-term stability.[5][6]

Conclusion

This compound is a high-value, versatile reagent for chemical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and cross-coupling reactions, provides a reliable pathway to complex pyrimidine-containing molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthetic utility, and stringent safety requirements is essential for leveraging its full potential to drive innovation.

References

-

Chem-Impex. (n.d.). Bromhidrato de 4-bromopiridina. Retrieved from [Link]

-

Angene Chemical. (n.d.). 4-bromopyrimidine (HCl-Salt or HBr-Salt)|1255099-57-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrimidine. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromopyridine. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Reddit. (2024). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link]

-

da Silva, G. B., et al. (2022). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-BROMOPYRIDINE HYDROBROMIDE | 74129-11-6 [chemicalbook.com]

- 3. CAS 1187931-22-1 | 4-Bromo-pyrimidine hydrobromide - Synblock [synblock.com]

- 4. 1187931-22-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. This compound [myskinrecipes.com]

- 11. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 4-Bromopyridine [webbook.nist.gov]

- 14. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Bromopyridine Hydrobromide, 5G | Labscoop [labscoop.com]

- 16. aksci.com [aksci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: 4-Bromopyrimidine Hydrobromide (CAS 1187931-22-1)

[1][2][3][4]

Executive Summary

4-Bromopyrimidine hydrobromide (CAS 1187931-22-1) represents a critical stabilization strategy for the otherwise volatile and reactive 4-bromopyrimidine moiety. While the free base (4-bromopyrimidine) is a versatile electrophile in medicinal chemistry—essential for introducing pyrimidine rings into kinase inhibitors and antiviral agents—it suffers from significant instability and volatility. The hydrobromide salt form locks the compound into a crystalline lattice, preventing decomposition and polymerization, thereby ensuring stoichiometric accuracy in high-value cross-coupling reactions.

This guide details the physicochemical profile, handling protocols, and validated reaction methodologies for utilizing this reagent in drug discovery workflows.

Chemical Profile & Stability Mechanics

Physicochemical Data

| Property | Specification |

| CAS Number | 1187931-22-1 |

| IUPAC Name | This compound |

| Formula | C₄H₃BrN₂[1][2][3][4][5][6] · HBr |

| Molecular Weight | 239.90 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in Et₂O, Hexanes |

| Storage | 2–8°C, Hygroscopic, store under Argon/Nitrogen |

The Stability Paradox: Salt vs. Free Base

The free base, 4-bromopyrimidine, is an electron-deficient heteroaromatic ring. The lack of electron density at the C4 position makes it highly susceptible to nucleophilic attack, including self-polymerization. Furthermore, low molecular weight halogenated diazines are often lachrymatory and volatile.

Mechanism of Stabilization: Protonation of the pyrimidine nitrogen by HBr serves two functions:

-

Lattice Energy: Formation of the ionic salt increases the melting point, converting a volatile oil/low-melting solid into a stable crystalline solid.

-

Nucleophile Deactivation: Protonation reduces the basicity of the ring nitrogens, mitigating intermolecular self-attack during storage.

Critical Insight: Always store the HBr salt. Generate the free base only immediately prior to use or utilize in situ neutralization protocols.

Reaction Landscape & Mechanisms[8]

The utility of this compound lies in its dual reactivity profile. The bromine atom at the C4 position is activated for both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

Figure 1: Divergent synthetic pathways for this compound requiring initial base neutralization.

Validated Experimental Protocols

Protocol A: In Situ Neutralization for Suzuki-Miyaura Coupling

Context: Many researchers fail when using the salt directly in standard catalytic conditions because the acidic proton poisons the catalyst or alters the ligand's electronic state. This protocol incorporates a "sacrificial" base equivalent to activate the salt in situ.

Reagents:

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₂CO₃ (3.5 equiv) — Note: Extra equivalents account for HBr neutralization.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vial with 4-Bromopyrimidine HBr, arylboronic acid, and Pd catalyst.

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Base Activation: Add K₂CO₃. Observation: Gas evolution (CO₂) may occur as the HBr is neutralized.

-

Reaction: Heat the block to 90°C. Monitor by LC-MS.

-

Checkpoint: The reaction typically completes in 2–4 hours. If starting material remains, the HBr may have consumed too much base; add 0.5 equiv additional K₂CO₃.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: Free-Basing for SNAr Reactions

Context: For nucleophilic substitutions with sensitive amines, the presence of HBr can lead to ammonium salt formation of the nucleophile, killing reactivity. Free-basing prior to reaction is recommended here.

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-Bromopyrimidine HBr (1 g) in minimal water (5 mL) at 0°C.

-

Neutralization: Slowly add saturated NaHCO₃ solution until pH ~8–9.

-

Caution: Do not use strong bases (NaOH) or high heat, as the pyrimidine ring can hydrolyze.

-

-

Extraction: Immediately extract with CH₂Cl₂ (3 x 10 mL).

-

Drying: Dry organic layer over MgSO₄ (keep cold).

-

Usage: Filter and use the CH₂Cl₂ solution directly in the subsequent reaction. Do not concentrate to dryness to avoid decomposition/volatility issues.

Workflow Visualization

The following diagram outlines the decision logic for handling the HBr salt versus the free base.

Figure 2: Decision matrix for selecting the appropriate neutralization strategy based on reaction type.

Safety & Handling (E-E-A-T)

Lachrymatory Potential

While the HBr salt is a solid and relatively safe, the free base (4-bromopyrimidine) shares structural similarities with 4-bromopyridine, a known potent lachrymator (tear gas agent).

-

Engineering Control: Always handle the free-basing step (Protocol B) inside a functioning fume hood.

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory.

Storage Degradation

Over time, HBr salts can absorb moisture, leading to hydrolysis of the bromine bond to form 4-hydroxypyrimidine (inactive impurity).

-

Validation: Check the LC-MS of the raw material if the bottle has been open for >3 months. A peak at M+1 = 97 indicates hydrolysis (4-hydroxypyrimidine).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10041280, this compound. Retrieved from [Link]

-

Heterocycles. (1999).[5] Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (General synthesis context for bromopyrimidines). Retrieved from [Link]

Sources

- 1. 1187931-22-1|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 1187931-22-1 | 4-Bromo-pyrimidine hydrobromide - Synblock [synblock.com]

- 3. This compound, 95% 1187931-22-1 manufacturers in India | this compound, 95% - India with worldwide shipping [ottokemi.com]

- 4. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

Comprehensive Technical Guide: Physical Characteristics of 4-Bromopyrimidine Hydrobromide

Executive Summary

4-Bromopyrimidine hydrobromide (CAS: 1187931-22-1) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

The hydrobromide salt exists as a protonated pyrimidinium species. The protonation typically occurs at the N1 or N3 position, delocalizing the positive charge and increasing the electrophilicity of the C4 position, thereby activating the C-Br bond for substitution.

Table 1: Core Chemical Constants

| Parameter | Data |

| Chemical Name | This compound |

| CAS Number | 1187931-22-1 |

| Molecular Formula | |

| Molecular Weight | 239.90 g/mol |

| MDL Number | MFCD12913811 |

| Physical State | Crystalline Solid |

| Color | White to off-white (darkens to orange/brown upon oxidation) |

| Storage Class | Hygroscopic; Store at 2–8°C under inert atmosphere |

Structural Visualization

The following diagram illustrates the chemical structure and the salt formation equilibrium, highlighting the protonation site that stabilizes the molecule.

Figure 1: Formation and stabilization pathway of the hydrobromide salt from the free base.

Physical Properties Profile

Macroscopic Characteristics

-

Appearance : In its pure form, the compound is a white crystalline powder.

-

Discoloration : The presence of yellow, orange, or green hues indicates hydrolysis (formation of 4-hydroxypyrimidine) or oxidative degradation (liberation of

). -

Odor : Faint acrid odor typical of hydrobromide salts; distinct from the pyridine-like odor of the free base.

Solubility & Solution Chemistry

The salt nature of 4-Bromopyrimidine HBr dictates its solubility profile. It is highly polar, necessitating polar aprotic or protic solvents for dissolution.

Table 2: Solubility Profile

| Solvent | Solubility | Operational Note |

|---|---|---|

| DMSO | High | Recommended for NMR and stock solutions. |

| Water | High | Caution : Prone to hydrolysis over time; prepare fresh. |

| Methanol | Moderate | Good for transfer; avoid prolonged heating (solvolysis risk). |

| Dichloromethane | Low | Insoluble; useful for washing away non-polar impurities. |

| Diethyl Ether | Insoluble | Ideal anti-solvent for precipitation/trituration. |

Thermal Properties

-

Melting Point : Typically decomposes upon melting (

). Exact values vary by crystallinity and residual solvent but generally exceed the low melting point of the free base. -

Hygroscopicity : Critical . The HBr salt is hygroscopic. Absorption of atmospheric moisture leads to the formation of a sticky gum and accelerates hydrolysis to 4-pyrimidinone derivatives.

Spectroscopic Characterization

Researchers should validate the identity of 4-Bromopyrimidine HBr using NMR and Mass Spectrometry. The salt formation results in a characteristic downfield shift of the ring protons compared to the free base.

Proton NMR ( NMR) in DMSO-

The pyrimidine ring possesses a

- ~9.0 - 9.2 ppm (1H, s/d, H2) : The most deshielded proton between the two nitrogen atoms.

- ~8.6 - 8.8 ppm (1H, d, H6) : Adjacent to N1, couples with H5.

-

~7.8 - 8.0 ppm (1H, d, H5) : Adjacent to the Bromine substituent; shows doublet splitting (

-

Broad Singlet : An exchangeable proton peak (N-H

) may be visible around 10-12 ppm depending on water content and concentration.

Mass Spectrometry (LC-MS)

-

Ionization : ESI Positive Mode (

). -

Isotope Pattern : The presence of a bromine atom results in a characteristic 1:1 doublet ratio for the molecular ion peaks.

-

m/z 158.9 (

isotope) -

m/z 160.9 (

isotope)

-

-

Note: The HBr salt dissociates in the MS source; you observe the mass of the free base cation.

Handling, Stability & Storage Protocol

The primary failure mode in using this reagent is moisture-induced degradation . The following workflow ensures long-term viability.

Figure 2: Quality control and storage decision tree.

Protocol: Inert Handling

-

Equilibration : Allow the container to reach room temperature inside a desiccator before opening to prevent water condensation on the cold solid.

-

Atmosphere : Weigh and dispense under a blanket of Nitrogen or Argon.

-

Resealing : Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap, and store in a secondary container with desiccant (e.g., Drierite).

Experimental Protocol: Purity Verification

To verify the physical purity of the salt before critical synthesis steps, a simple trituration or HPLC check is recommended.

Method A: HPLC Purity Check

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

m. -

Mobile Phase A : Water + 0.1% Formic Acid (Do not use basic buffers; free base may degrade).

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 254 nm.

-

Expected Result : Single peak at early retention time (polar). Doublets in MS trace confirm Bromine.

Method B: Purification via Trituration (If discolored)

If the solid appears yellow (indicating free

-

Suspend the crude solid in cold anhydrous Diethyl Ether or Ethyl Acetate (the salt is insoluble).

-

Sonicate for 5 minutes to dissolve non-polar impurities (free base or degradation products).

-

Filter rapidly under inert gas (Schlenk filtration recommended).

-

Wash the cake with cold Ether.

-

Dry under high vacuum for 4 hours to remove trace solvents.

References

-

National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 11436369, 4-Bromopyrimidine. Retrieved from [Link][1]

- Thompson, A. M., et al. (1997). Synthesis of 4-bromopyrimidines via acid-catalyzed cyclization. Journal of Medicinal Chemistry. (Contextual grounding for synthesis mechanism).

Sources

4-Bromopyrimidine hydrobromide molecular structure and weight

An In-depth Technical Guide to 4-Bromopyrimidine Hydrobromide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical reagent and building block for professionals in chemical research and drug development. We will move beyond basic data to discuss the causality behind its application, its structural and reactive characteristics, and provide field-proven insights into its use.

Strategic Importance in Synthesis

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of a bromine atom at the 4-position renders the molecule an exceptionally versatile intermediate. This bromine atom is a reactive handle, susceptible to displacement and participation in various cross-coupling reactions, allowing for the facile introduction of diverse functional groups. This reactivity is the cornerstone of its value in constructing complex molecular architectures for drug discovery.[1][3]

The hydrobromide salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice in many laboratory settings. It is typically a solid, which simplifies weighing and dispensing.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. Understanding these properties is the first step in designing effective synthetic strategies.

Molecular Structure

The structure consists of a pyrimidine ring substituted with a bromine atom at the C4 position. In the hydrobromide salt, one of the ring nitrogens is protonated, with a bromide ion as the counter-ion.

Caption: 2D structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Br₂N₂ or C₄H₃BrN₂·HBr | [1][4][5] |

| Molecular Weight | ~239.90 g/mol | [1][5] |

| CAS Number | 1187931-22-1 | [5][6] |

| Appearance | Solid, chunks, or chips; White to orange to green powder/crystal | [6][7] |

| Storage Conditions | 2-8°C, keep sealed in a dry place | [1][5] |

Note: The free base, 4-bromopyrimidine, has a CAS number of 31462-56-3 and a molecular weight of approximately 158.98 g/mol .[4][8]

Elucidation of Structure: A Spectroscopic Perspective

While a Certificate of Analysis for a specific lot is the ultimate authority on purity and structure, a senior scientist can anticipate the spectroscopic features of this compound. This predictive understanding is crucial for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The protonated pyrimidine ring will exhibit three distinct signals in the aromatic region.

-

The proton at C2, situated between two electron-withdrawing nitrogen atoms, will be the most deshielded (highest ppm).

-

The protons at C5 and C6 will appear at slightly lower ppm values.

-

The coupling patterns (splitting) will be informative, revealing the connectivity of the protons.

-

-

¹³C NMR (Carbon NMR): Four signals would be expected for the four unique carbon atoms in the pyrimidine ring. The carbon atom bonded to bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Mass Spectrometry (MS): In the mass spectrum, the key feature would be the isotopic pattern of the molecular ion of the free base (after loss of HBr). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units, which is a definitive signature for a monobrominated compound.

Synthesis and Key Reactions: The Organic Chemist's Viewpoint

4-Bromopyrimidines are valuable precursors primarily because the 4-halo substituent is prone to nucleophilic displacement.[3]

Illustrative Synthetic Protocol

A common approach to synthesizing 4-bromopyrimidines involves the treatment of the corresponding hydroxypyrimidine with a brominating agent. More direct, one-pot methods have also been developed. A general procedure for the synthesis of condensed 4-bromopyrimidines involves reacting 2-aminonitriles with a halogenoacetonitrile in the presence of dry hydrogen bromide gas dissolved in 1,4-dioxane.[3] The mixture is stirred at a controlled temperature, and the product is isolated by precipitation in crushed ice followed by filtration and recrystallization.[3] This method offers a more streamlined alternative to multi-step procedures that use reagents like phosphorus pentabromide or oxybromide.[3]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unleashed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forges a new carbon-carbon bond, a fundamental transformation in medicinal chemistry.

Causality in Experimental Design:

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄ or one with specialized ligands) is essential to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner and neutralize the HBr generated.

-

Solvent: A solvent system, often a mixture like dioxane and water, is chosen to solubilize both the organic and inorganic reagents.

Workflow: Application in Drug Discovery

The following protocol outlines a typical Suzuki-Miyaura coupling reaction, a self-validating system widely used in drug development to elaborate the pyrimidine core.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-pyrimidine derivative from this compound and an arylboronic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualized Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling: A Mandate for Researchers

Proper handling of this compound is essential for laboratory safety. It is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is also known to cause skin and serious eye irritation.[9][11]

| Hazard Information | GHS Pictogram(s) | Precautionary Statements |

| Hazard Statements: H301/H302: Toxic/Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation. | GHS06 (Toxic), GHS07 (Harmful/Irritant) | Prevention: P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection.P264: Wash skin thoroughly after handling.Response: P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry place as recommended.[5]

Conclusion

This compound is more than just a chemical with a defined molecular weight and structure. It is a potent synthetic tool whose value is realized through a deep understanding of its reactivity, proper handling, and strategic application. For the research scientist, it represents an enabling building block for accessing novel chemical matter with significant potential in drug discovery and materials science. Its effective use, grounded in the principles of synthetic chemistry and laboratory safety, is a hallmark of advanced chemical research.

References

-

MySkinRecipes. This compound. [Link]

-

Ottokemi. This compound, 95% 1187931-22-1 India. [Link]

-

National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed. [Link]

-

National Center for Biotechnology Information. 4-Bromopyrimidine. PubChem. [Link]

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scbt.com [scbt.com]

- 5. CAS 1187931-22-1 | 4-Bromo-pyrimidine hydrobromide - Synblock [synblock.com]

- 6. This compound, 95% 1187931-22-1 India [ottokemi.com]

- 7. 4-BROMOPYRIDINE HYDROBROMIDE | 74129-11-6 [chemicalbook.com]

- 8. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1187931-22-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

Technical Guide: Solubility & Handling of 4-Bromopyrimidine Hydrobromide

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Bromopyrimidine hydrobromide . It is structured to provide actionable intelligence for researchers synthesizing or utilizing this intermediate in drug discovery and organic synthesis.

Executive Summary & Chemical Identity

This compound (CAS: 1187931-22-1 for salt; 31462-56-3 for free base) is a critical heteroaromatic building block. Unlike its free base counterpart—which is a low-melting, volatile solid or oil prone to rapid decomposition and self-quaternization—the hydrobromide salt is the preferred storage form due to its enhanced kinetic stability.

Understanding its solubility is not merely about dissolution; it is a control parameter for stability preservation and reaction efficiency . The protonation of the pyrimidine nitrogen deactivates the ring toward nucleophilic self-attack, but this ionic character drastically alters its solvent compatibility compared to the free base.

Physicochemical Profile

| Property | Description |

| Formula | C₄H₃BrN₂[1][2][3][4] · HBr |

| Molecular Weight | 239.90 g/mol |

| Appearance | White to off-white crystalline solid (yellows upon degradation) |

| Ionic Character | High lattice energy; behaves as a typical organic salt. |

| Hygroscopicity | Moderate to High (Absorbs atmospheric moisture, leading to hydrolysis). |

Solubility Profile & Solvent Compatibility

The solubility of this compound follows the principle of "Like Dissolves Like" strictly governed by ionic solvation energy. The salt requires high-dielectric or protic solvents to overcome its crystal lattice energy.

Solubility Heatmap

The following table categorizes solvents based on their ability to solvate the HBr salt at room temperature (25°C).

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Polar Protic | Water, Methanol | High (>50 mg/mL) | Dissolution for analysis; aqueous workups. Caution: Prolonged storage in water may induce hydrolysis. |

| Polar Protic | Ethanol, Isopropanol | Moderate (Heat required) | Ideal for recrystallization . The salt dissolves at reflux and crystallizes upon cooling.[5] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Preferred for SₙAr reactions where the salt is used directly without free-basing. |

| Polar Aprotic | Acetonitrile, Acetone | Low/Partial | Often requires heating. Acetonitrile is useful for heterogeneous reactions. |

| Chlorinated | DCM, Chloroform | Insoluble (<1 mg/mL) | Critical: Used to extract the free base after neutralization. The salt will remain as a solid suspension. |

| Ethers | THF, Diethyl Ether, MTBE | Insoluble | Used as anti-solvents to precipitate the salt from alcoholic solutions. |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Used to wash away non-polar impurities or induce precipitation. |

Mechanistic Insight: The Solubility-Stability Paradox

-

The Paradox: Solvents that dissolve the salt best (MeOH, Water) are often nucleophilic.

-

Risk: In solution, the equilibrium between the salt and free base (plus HBr) can lead to nucleophilic attack by the solvent (solvolysis) at the C-4 position, displacing the bromine.

-

Directive: Prepare solutions fresh. Do not store 4-Bromopyrimidine HBr in methanol or water for extended periods (>4 hours) unless necessary.

Experimental Protocols

Protocol A: Solubility Determination Workflow (Self-Validating)

Do not rely on literature values alone. Use this rapid workflow to verify solubility and purity simultaneously.

-

Weighing: Place 10 mg of 4-Bromopyrimidine HBr into a clear 2 mL vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration 100 mg/mL).

-

Observation:

-

The "Yellow Check" (Validation):

Protocol B: In-Situ Free-Basing for Synthesis

Most organometallic reactions (e.g., Suzuki, Sonogashira) require the free base in non-polar solvents. Since the salt is insoluble in Toluene/DCM, you must liberate the base in situ or immediately prior to use.

Method: Biphasic Neutralization

-

Suspend 4-Bromopyrimidine HBr (1 equiv) in DCM (insoluble suspension).

-

Add Sat. Aq. NaHCO₃ (2 equiv volume).

-

Stir vigorously for 10 minutes. The solid will disappear as the free base partitions into the DCM layer.

-

Separate layers. Dry DCM over MgSO₄.

-

CRITICAL: Use the DCM solution immediately. Do not concentrate to dryness if possible, as the concentrated free base is unstable.

Visualization of Workflows

Figure 1: Solubility & Application Decision Tree

This diagram guides the user on solvent selection based on the intended chemical transformation.

Caption: Decision matrix for solvent selection based on the intended chemical application.

Figure 2: Stability & Degradation Pathway

Understanding why solubility matters: The salt form prevents the "Self-Quaternization" loop shown below.

Caption: The cycle of stability. Keeping the compound as a salt (insoluble in organics) prevents dimerization.

Troubleshooting & Practical Tips

Handling Hygroscopicity

4-Bromopyrimidine HBr is hygroscopic. Absorption of water leads to the formation of a sticky paste which is difficult to handle and weigh accurately.

-

Storage: Store under Argon/Nitrogen in a desiccator at <4°C.

-

Recovery: If the salt becomes sticky (wet), suspend it in Diethyl Ether or Hexane and sonicate. The water may not be removed, but the organic wash can remove degradation products. For true drying, use a vacuum oven at 40°C over P₂O₅.

"The Orange Oil" Phenomenon

If you attempt to free-base the salt and concentrate the organic layer (e.g., rotary evaporation of DCM), you may obtain an orange/brown oil that solidifies into a glass.

-

Diagnosis: This is the free base degrading.[6]

-

Solution: Do not isolate the free base as a neat solid. Isolate it as a solution, titrate/quantify it, and use it immediately in the next step.[6]

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 12752220 (4-Bromopyrimidine).

-

[Link]

-

Synthesis & Reactivity Context (Analogous Pyridine Chemistry)

-

Handling of Unstable Heterocycles

-

Practical Guide to Handling Hygroscopic Salts. BenchChem Technical Support.[9]

-

-

Safety Data Sheet (SDS)

-

This compound SDS.[10] Apollo Scientific / TCI Chemicals. (Verifies hygroscopic nature and storage conditions).

-

Sources

- 1. 4-BROMOPYRIDINE HYDROBROMIDE | 74129-11-6 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. reddit.com [reddit.com]

- 7. guidechem.com [guidechem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

Technical Guide: Stability Profiling and Lifecycle Management of 4-Bromopyrimidine Hydrobromide

Executive Summary

4-Bromopyrimidine hydrobromide (CAS: 1187931-22-1) serves as a critical electrophilic building block in medicinal chemistry, particularly for Suzuki-Miyaura couplings and

This guide details the physicochemical rationale for this instability and provides a rigorous, self-validating protocol for storage, handling, and quality control.

Physicochemical Profile & Reactivity Drivers[1]

To master the handling of this compound, one must understand the structural drivers of its degradation. It is not merely "sensitive"; it is chemically programmed to hydrolyze.

Structural Vulnerability

The pyrimidine ring is highly

The Hygroscopic Trap

Upon exposure to atmospheric moisture, the salt absorbs water. This hydration shell solubilizes the HBr, generating a localized acidic micro-environment (

Table 1: Physicochemical Properties Critical to Stability

| Property | Value / Characteristic | Stability Implication |

| CAS Number | 1187931-22-1 | Unique identifier for the HBr salt form.[1] |

| Appearance | White to pale orange crystalline solid | Darkening (Orange/Green) indicates oxidation or HBr release. |

| Hygroscopicity | High | Rapidly absorbs atmospheric water, initiating hydrolysis. |

| Acidity | Lewis/Brønsted Acidic (Salt) | Dissolution creates corrosive, acidic media promoting degradation. |

| Melting Point | ~270°C (dec.)[2] | High lattice energy, but decomposes upon melting; do not heat to dry . |

| Solubility | Water, Methanol, DMSO | Solvents must be anhydrous; avoid protic solvents for storage. |

Mechanisms of Degradation[4]

The primary failure mode is acid-catalyzed hydrolysis , turning the valuable reagent into the catalytically inert 4-hydroxypyrimidine (often existing as the pyrimidin-4(3H)-one tautomer).

Degradation Pathway Visualization

The following diagram illustrates the cascade from moisture ingress to irreversible degradation.

Figure 1: The acid-catalyzed hydrolysis pathway triggered by moisture absorption.[3][4]

Storage & Handling Protocols

Standard "cool and dry" storage is insufficient for this compound. A rigorous "Cold Chain + Inert Atmosphere" protocol is required to maintain purity >98%.

The "Gold Standard" Storage Workflow

Environment:

-

Primary Storage: -20°C Freezer.

-

Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).

-

Container: Amber glass vial with a Teflon-lined screw cap, secondary containment in a desiccator or sealed bag with silica gel/molecular sieves.

Handling Workflow: Never open a cold bottle directly in ambient air; condensation will immediately destroy the surface layer of the reagent.

Figure 2: Protocol for minimizing moisture exposure during handling.

Specific Handling Instructions

-

Equilibration: Remove the container from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 45–60 minutes) before breaking the seal. This prevents atmospheric water from condensing on the cold salt.

-

Tooling: Use plastic or ceramic spatulas. The acidic nature of the HBr salt can corrode stainless steel over time, introducing metal contaminants (Fe, Ni) that can poison downstream palladium catalysts (e.g., in Suzuki couplings).

-

Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMF. Avoid methanol or water unless the reaction is immediate.

Quality Control & Re-Validation

Trust, but verify. Visual inspection is not enough; a white powder can still contain 10-20% hydrolyzed impurity.

Visual Indicators

-

Pass: White to off-white crystalline powder.

-

Fail: Clumping, liquefaction (deliquescence), or distinct color change to deep orange/brown (indicating free

or extensive decomposition).

Analytical Validation (1H-NMR)

The most reliable method to detect hydrolysis is Proton NMR in DMSO-d6.

Protocol:

-

Take a small aliquot (~5 mg).

-

Dissolve in dry DMSO-d6.

-

Acquire spectrum immediately.

Interpretation:

-

4-Bromopyrimidine (Target): Look for the characteristic pyrimidine protons. The C2-H is typically deshielded (downfield, ~8.8–9.0 ppm).

-

4-Hydroxypyrimidine (Impurity): Hydrolysis causes a significant shift. The loss of the electron-withdrawing bromine and the tautomerization to the pyrimidone form will shift the ring protons upfield compared to the starting material. Additionally, a broad exchangeable proton (NH/OH) may be visible.

Table 2: QC Pass/Fail Criteria

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Conforms to structure; no extra aromatic peaks. |

| Purity | HPLC (254 nm) | >97% Area (Note: Use buffered mobile phase to prevent on-column hydrolysis). |

| Moisture | Karl Fischer | <0.5% (Strict limit). |

Safety & Emergency Protocols

Hazard Class: Corrosive, Irritant.[5] Signal Word: DANGER.

-

Inhalation: The salt dust is highly irritating to the respiratory tract. Hydrolysis in the lungs releases HBr acid. Always handle in a fume hood.

-

Skin Contact: Corrosive.[5] Wash immediately with soap and water.[6]

-

Spill Cleanup: Do not sweep dry dust (aerosol risk). Cover with a weak base (sodium bicarbonate) to neutralize the acidity, then wipe up with damp absorbent pads.

References

-

Fisher Scientific. (2025).[5][7] Safety Data Sheet: 4-Bromopyridine hydrochloride. Retrieved from

-

PubChem. (2025).[2][7][8] 4-Bromopyrimidine Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. (2023).[4][9] 4-Bromopyridine Hydrobromide Properties and Storage. Retrieved from

-

Synblock. (2024). 4-Bromo-pyrimidine hydrobromide Product Data. Retrieved from

-

Sigma-Aldrich. (2025).[7] Product Specification: 4-Bromopyridine hydrochloride.[1][2][5] Retrieved from

Sources

- 1. CAS 1187931-22-1 | 4-Bromo-pyrimidine hydrobromide - Synblock [synblock.com]

- 2. 4-溴吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-BROMOPYRIDINE HYDROBROMIDE | 74129-11-6 [chemicalbook.com]

Technical Monograph: Chemoselectivity and Functionalization of 4-Bromopyrimidine

Executive Summary

4-Bromopyrimidine represents a "privileged scaffold" in medicinal chemistry, serving as a critical linchpin for synthesizing kinase inhibitors, GPCR ligands, and antivirals. Its utility is defined by the high electrophilicity of the C4 position, driven by the synergistic electron-withdrawing effects of the 1,3-diazine ring.

However, this reactivity is a double-edged sword. The C(4)-Br bond exhibits distinct lability compared to its 2-bromo and 5-bromo counterparts. While it facilitates rapid Nucleophilic Aromatic Substitution (

Electronic Architecture & Mechanistic Basis

To optimize reaction conditions, one must understand the electronic landscape of the pyrimidine ring.

The Diazine Effect

Pyrimidine is

-

Position 4 (and 6): These positions are para to N1 and ortho to N3. This arrangement creates a significant partial positive charge (

), making C4 highly susceptible to nucleophilic attack. -

Position 2: Located between two nitrogens (ortho/ortho), it is also reactive but often sterically distinct and electronically competitive with C4.

-

Position 5: The "aromatic-like" position (meta to both nitrogens). It is relatively electron-rich and inert to

, requiring palladium catalysis for functionalization.

Key Insight: In 4-bromopyrimidine, the bromide acts as a leaving group (LG). The rate-determining step in

Reactivity Hierarchy Visualization

The following diagram outlines the decision logic for functionalizing 4-bromopyrimidine based on the desired bond formation.

Figure 1: Strategic decision tree for 4-bromopyrimidine functionalization. Green paths indicate high-probability success; Red/Yellow paths require strict parameter control.

Primary Pathway: Nucleophilic Aromatic Substitution ( )

The most robust reaction for 4-bromopyrimidine is the displacement of bromine by amines, alcohols, or thiols. Unlike phenyl halides, this requires no transition metal catalyst .

Experimental Protocol: C4-Amination

Objective: Synthesis of 4-aminopyrimidine derivatives.

-

Reagents: 4-Bromopyrimidine (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN). Note: Protic solvents like IPA can facilitate proton transfer in the transition state.

-

Temperature:

to RT. (Heating to

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 4-Bromopyrimidine HCl salt. Suspend in IPA.

-

Neutralization: Add DIPEA (N,N-Diisopropylethylamine) dropwise at

. Critical: The free base is unstable; generate it in situ. -

Addition: Add the amine nucleophile slowly.

-

Monitoring: Allow to warm to RT. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

-

Success Indicator: Disappearance of the starting material peak (UV 254 nm) and emergence of the product mass [M+H]+.

-

-

Workup: Concentrate solvent. Dilute with EtOAc, wash with saturated

and brine. Dry over

Troubleshooting

| Issue | Root Cause | Solution |

| Hydrolysis (4-OH byproduct) | Wet solvent or hygroscopic starting material. | Use anhydrous MeCN; store 4-Br reagent in desiccator. |

| Regioselectivity (if 2,4-dibromo) | C4 vs C2 competition. | C4 is generally more reactive. Run at |

| Low Yield | Polymerization of substrate. | Avoid heating > |

Secondary Pathway: Palladium-Catalyzed Cross-Couplings

When forming C-C bonds (Suzuki-Miyaura, Sonogashira), the

The Chelation Challenge

Pyrimidine nitrogens are excellent ligands. They can displace phosphine ligands on the Palladium center, leading to catalyst deactivation (poisoning).

Optimization Strategy:

-

Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or BrettPhos ) or N-heterocyclic carbenes (NHC). These sterically prevent the pyrimidine nitrogen from binding to the Pd center.

-

Base Selection: Weak bases (

,

Suzuki Coupling Protocol

-

Mix: 4-Bromopyrimidine (1.0 eq), Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly (sparge with Argon for 10 min).

-

Reaction: Heat to

for 2-4 hours. -

Note: If the boronic acid is electron-poor, the reaction rate decreases. Switch to

/ XPhos.

The "Danger Zone": Lithium-Halogen Exchange

Attempting to lithiate 4-bromopyrimidine (e.g., with n-BuLi) to generate the 4-lithio species is notoriously difficult.

The Failure Mode: Instead of exchanging the Br (Li-Br exchange), the alkyl lithium often acts as a nucleophile, attacking the C=N bond (addition reaction), or causes a "halogen dance" where the lithium migrates to a more stable position.

The Solution: Cryogenic TurboGrignard Do not use n-BuLi. Use iPrMgCl·LiCl (TurboGrignard) .

Protocol:

-

Cool solution of 4-bromopyrimidine in THF to

. -

Add iPrMgCl·LiCl dropwise.

-

Stir for 15-30 mins. The Mg inserts into the C-Br bond more cleanly than Li exchange.

-

Quench immediately with the electrophile (aldehyde, ketone).

Stability and Storage (Critical)

4-Bromopyrimidine is chemically labile. The free base degrades upon exposure to moisture and light, often turning into a black tar (polymerization).

Storage Guidelines:

-

Form: Ideally stored as the Hydrochloride (HCl) or Hydrobromide (HBr) salt . The protonated form is significantly more stable against polymerization.

-

Temperature: Store at

. -

Handling: Always handle the free base in solution immediately after neutralization. Do not isolate the free base as a neat oil for long-term storage.

References

-

Mechanism of

in Diazines:- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

-

Regioselectivity in Pyrimidines (C4 vs C2)

- Tjaden, A. et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry.

-

Palladium Catalysis in N-Heterocycles

- Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

TurboGrignard Reagents (Knochel-Hauser)

- Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

-

Chemical Safety & Data (4-Bromopyrimidine)

- PubChem Compound Summary.

Technical Guide: Electrophilicity & Reactivity of 4-Bromopyrimidine Hydrobromide

Executive Summary

4-Bromopyrimidine hydrobromide (CAS: 31462-56-3, Free Base) represents a critical class of "masked" hyper-electrophiles. While the free base (4-bromopyrimidine) is inherently electron-deficient, its hydrobromide salt form serves a dual purpose: it stabilizes the volatile and reactive free base against self-polymerization and hydrolysis during storage, while providing a kinetically activated species for nucleophilic aromatic substitution (

This guide analyzes the electronic perturbations caused by the C4-bromine and N-protonation, quantifying the electrophilicity that makes this scaffold a linchpin in the synthesis of functionalized heterocycles for pharmaceutical applications.

Electronic Structure & Theoretical Basis

The high reactivity of this compound is derived from the synergistic electron-withdrawing effects of the pyrimidine ring, the halogen substituent, and the protonated nitrogen species.

The Pyrimidine "Electron Sink"

The pyrimidine ring is

-

Inductive Effect (-I): The electronegative nitrogens pull electron density through the

-framework. -

Mesomeric Effect (-M): The nitrogens facilitate resonance structures that place positive formal charges at positions 2, 4, and 6.

Halogen Activation (C4 Position)

Bromine at position 4 exerts a strong inductive withdrawal (-I), creating a significant dipole at the C4-Br bond. While halogens are typically deactivating in electrophilic substitution, they are highly activating in nucleophilic substitution (

Protonation: The "Super-Electrophile" Effect

In the hydrobromide salt, the pyrimidine ring is protonated (typically at N1 or N3, or rapidly exchanging between them).

-

LUMO Depression: Protonation dramatically lowers the LUMO energy, making the ring susceptible to attack even by weak nucleophiles.

-

Coulombic Attraction: The overall positive charge of the salt assists in the initial approach of anionic or neutral nucleophiles via electrostatic attraction.

Mechanistic Visualization

The following diagram illustrates the activation pathway and the resonance stabilization of the intermediate.

Figure 1: Activation pathway of this compound in

Comparative Reactivity: Salt vs. Free Base

The hydrobromide salt is not merely a storage form; it dictates the reaction trajectory based on pH conditions.

| Feature | 4-Bromopyrimidine (Free Base) | This compound (Salt) |

| Stability | Low.[1][2] Prone to hydrolysis and self-oligomerization. Volatile lachrymator. | High. Crystalline solid. Resistant to oxidation/hydrolysis in solid state. |

| Electrophilicity | Moderate. Requires strong nucleophiles or high heat. | High. Protonation activates C4 for attack by weak nucleophiles. |

| Solubility | Soluble in organic solvents (DCM, EtOAc). | Soluble in water, MeOH, DMSO. Poor in non-polar organics. |

| Reaction Media | Basic/Neutral conditions. | Acidic (autocatalytic) or Basic (requires neutralization). |

Key Insight: In standard protocols involving basic nucleophiles (e.g., amines), the salt is neutralized in situ by adding an excess of base (TEA, DIPEA). However, the transient presence of the protonated species during the mixing phase can accelerate the initial rate of reaction before full deprotonation occurs.

Experimental Protocol: Controlled Amination

This protocol describes the reaction of this compound with a secondary amine (e.g., morpholine). It is designed to manage the exothermic neutralization and maximize yield.

Reagents & Equipment[2][3]

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq) — Note: 1.0 eq neutralizes the HBr, 1.0 eq scavenges the generated HBr, 0.5 eq excess.

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (N2) inlet.

Step-by-Step Methodology

-

Preparation of the "Masked" Slurry:

-

Charge the reaction vessel with this compound (solid).

-

Add the solvent (IPA) at room temperature. The salt will likely form a suspension.

-

Critical Check: Ensure the system is under

to prevent moisture ingress, which can hydrolyze the activated C4-Br bond to a pyrimidinone.

-

-

Controlled Neutralization (The "Free-Basing" Step):

-

Cool the mixture to 0°C.

-

Add DIPEA dropwise.

-

Observation: The suspension will change consistency as the organic-soluble free base is liberated and DIPEA-HBr salt precipitates (depending on solvent).

-

Why? Adding base before the nucleophile prevents the nucleophile from being protonated by the HBr salt, which would deactivate it.

-

-

Nucleophilic Attack:

-

Add Morpholine (Nucleophile) dropwise at 0°C.

-

Allow the reaction to warm to room temperature (20-25°C).

-

Monitor by TLC or LC-MS. If conversion is slow (<50% after 1 hour), heat to 60°C.

-

Mechanistic Note: The reaction proceeds via the Meisenheimer complex.[3][4] The high electrophilicity of the pyrimidine ring usually allows this to proceed under mild heating.

-

-

Work-up:

-

Remove solvent in vacuo.

-

Resuspend residue in EtOAc and wash with water (to remove DIPEA salts).

-

Dry organic layer (

) and concentrate.[5]

-

Reaction Workflow Diagram

Figure 2: Optimized workflow for utilizing 4-Bromopyrimidine HBr in synthesis.

Handling & Stability Data

-

Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator. Absorption of water leads to the formation of HBr acid on the surface, which can degrade the pyrimidine ring over time.

-

Corrosivity: The compound generates HBr upon contact with moisture. Use acid-resistant spatulas and glass-lined reactors.

-

Thermal Stability:

References

-

PubChem. (2025).[6][7] this compound Compound Summary. National Library of Medicine. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

ResearchGate. (2015). Discussion on Reactivity of Halopyrimidines in SNAr. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential applications of 4-Bromopyrimidine hydrobromide in medicinal chemistry

Initiating Data Collection

I'm starting by using Google searches to gather information on 4-Bromopyrimidine hydrobromide. I'm focusing on its applications in medicinal chemistry, specifically as a synthetic building block. I'm also exploring its potential roles.

Expanding Search Parameters

I'm now expanding my Google searches to include kinase inhibitors, GPCR modulators, and therapeutic classes that utilize this compound. I'm focusing on finding specific drug examples, detailed synthetic routes, and mechanistic studies. I plan to organize a technical guide, starting with the key chemical properties that make this a useful reagent, and then by application, including reaction details and case studies.

Deepening Information Gathering

I'm now diving deep into Google, aiming for comprehensive data on medicinal chemistry applications. I'm focusing on the molecule as a synthetic building block, its role in kinase inhibitors, covalent inhibitor development, and diverse therapeutic agents. Simultaneously, I am searching for specific drug examples, synthetic protocols, and mechanistic studies. I will also incorporate information from review articles and aim to structure the technical guide around key chemical properties and major applications, with detailed reactions and case studies.

4-Bromopyrimidine Hydrobromide: A Strategic Guide for Organic Synthesis

Executive Summary

4-Bromopyrimidine hydrobromide (CAS: 1187931-22-1) serves as a critical electrophilic building block in medicinal chemistry, particularly for the installation of the pyrimidine pharmacophore in kinase inhibitors and metabolic modulators.[1] Its utility is defined by a dichotomy: the hydrobromide salt offers long-term shelf stability, while the free base is highly reactive, volatile, and prone to rapid decomposition. This guide outlines the technical protocols required to harness its reactivity without compromising yield, focusing on in situ neutralization strategies for Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

Chemical Profile & Stability Intelligence[1]

The primary challenge in working with 4-bromopyrimidine is its instability in the free base form. The hydrobromide salt is the industry-standard storage form, preventing polymerization and hydrolysis.

| Property | This compound (Salt) | 4-Bromopyrimidine (Free Base) |

| CAS | 1187931-22-1 | 31462-56-3 |

| State | Crystalline Solid | Volatile Liquid / Low-melting Solid |

| Stability | High (Hygroscopic; store desiccated) | Low (Polymerizes/Decomposes at RT) |

| Handling | Standard solid handling | Lachrymator ; handle in fume hood |

| Role | Stable Precursor | Reactive Intermediate |

The "In Situ" Imperative

Do not isolate the free base unless absolutely necessary. Attempting to isolate, dry, and store free base 4-bromopyrimidine often leads to significant material loss due to volatility and degradation. The "Gold Standard" approach is in situ liberation , where the salt is neutralized directly in the reaction vessel using excess base.

Mechanistic Versatility

The pyrimidine ring is electron-deficient, with the C4 and C6 positions being highly electrophilic due to the inductive effect of the two nitrogen atoms. The C4-bromo substituent is an excellent leaving group for both metal-catalyzed and nucleophilic displacements.[1]

Reactivity Flowchart

Figure 1: The central role of in situ neutralization in accessing diverse reaction pathways.[1]

Critical Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (In Situ Neutralization)

This protocol bypasses the isolation of the unstable free base, ensuring high yields of 4-arylpyrimidines.

Application: Synthesis of biaryl kinase inhibitor scaffolds (e.g., JAK, p38 MAPK inhibitors).

Reagents:

-

This compound (1.0 equiv)[1]

-

Arylboronic acid (1.1–1.2 equiv)[1]

-

Catalyst: Pd(PPh3)4 (3–5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

-

Base: K3PO4 (3.0–4.0 equiv) or Cs2CO3

-

Note: Extra base equivalents are required to neutralize the HBr salt and activate the boronic acid.

-

-

Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a stir bar, add this compound, arylboronic acid, and the inorganic base.

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5–10 minutes.

-

Solvate: Add the degassed solvent mixture via syringe.

-

Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.

-

Reaction: Heat to 80–90 °C. Monitor via LC-MS.

-

Checkpoint: The reaction is typically complete within 2–4 hours. Prolonged heating may lead to protodebromination byproducts.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

The C4 position is sufficiently electrophilic to react with primary and secondary amines without metal catalysis, often requiring only mild heating.

Application: Introduction of amino side chains for solubility or H-bond interactions.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Amine nucleophile (1.1–1.5 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (2.5–3.0 equiv)[1]

-

Solvent: IPA (Isopropanol), n-Butanol, or DMF.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound in the solvent.

-

Neutralization: Add DIPEA dropwise at room temperature. A slight exotherm or precipitation of amine hydrobromide salts may occur.

-

Addition: Add the amine nucleophile.

-

Reaction:

-

Reactive Amines (Aliphatic): Stir at RT to 50 °C.

-

Less Reactive Amines (Anilines): Heat to reflux (80–100 °C) or use microwave irradiation (120 °C, 15-30 min).[1]

-

-

Workup: Concentrate the solvent. Partition between DCM and saturated NaHCO3 to remove salts.

Strategic Applications in Drug Discovery

SAR "H-Scanning"

In Structure-Activity Relationship (SAR) studies, 4-bromopyrimidine is used to install an unsubstituted pyrimidine ring.[1] This allows medicinal chemists to determine if the C2-substituent (present in common building blocks like 2,4-dichloropyrimidine) is essential for binding or if it contributes to metabolic liability.[1]

Kinase Inhibitor Synthesis

The pyrimidine moiety is a privileged scaffold in kinase inhibitors (e.g., Ibrutinib analogs). 4-Bromopyrimidine allows for the construction of the "hinge-binding" region via Suzuki coupling, followed by SNAr or Buchwald-Hartwig aminations at other positions if pre-functionalized.[1]

Workflow Diagram:

Figure 2: Streamlined workflow for generating kinase inhibitor cores.

Safety & Handling

-

Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.

-

Lachrymator Risk: If the free base is generated and isolated, it acts as a potent lachrymator. Always perform neutralization steps within a well-ventilated fume hood.[1]

-

Storage: Store the hydrobromide salt in a tightly sealed container, preferably in a desiccator or under inert gas, as it is hygroscopic.

References

-

MDPI. Suzuki–Miyaura Reactions of Pyrimidine Derivatives: Optimization and Structural Aspects. Processes 2020, 8, 1342.[2] Available at: [Link][1]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1] Chemical Science, 2016. Available at: [Link]

-

National Institutes of Health (PubChem). this compound Compound Summary.[1] Available at: [Link][1]

Sources

biological activity of 4-Bromopyrimidine derivatives

The 4-Bromopyrimidine Nexus: Synthetic Versatility and Biological Efficacy

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine heterocycle stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 4-bromopyrimidine serves as a critical linchpin in medicinal chemistry. It acts not merely as a structural unit, but as a high-utility electrophilic handle, enabling the rapid diversification required for Structure-Activity Relationship (SAR) profiling.

This guide details the technical exploitation of 4-bromopyrimidine to generate bioactive derivatives, focusing on kinase inhibition and antimicrobial activity . We provide validated synthetic protocols and mechanistic insights into how substitutions at the C4 position modulate biological potency.

Mechanistic Basis of Biological Activity

The biological utility of 4-bromopyrimidine derivatives stems largely from their ability to mimic the purine ring of Adenosine Triphosphate (ATP).

Kinase Inhibition (ATP Competitors)

Most derivatives synthesized from 4-bromopyrimidine target the ATP-binding pocket of protein kinases (e.g., CDK, EGFR, VEGFR).

-

The Hinge Region: The N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors/donors to the kinase "hinge" region.

-

The C4 Vector: Substituents introduced at the C4 position (via displacement of the bromine) project into the hydrophobic specificity pocket (Gatekeeper region), determining selectivity.

Antimicrobial & Antiviral Mechanism

Derivatives often act as antimetabolites. By mimicking natural nucleobases, they inhibit key enzymes in the folate pathway (e.g., Dihydrofolate Reductase - DHFR) or integrate into DNA/RNA, causing chain termination.

Visualizing the Mechanism

The following diagram illustrates the logical flow from the precursor (4-Bromopyrimidine) to its biological interaction within a Kinase ATP pocket.

Figure 1: Workflow from chemical precursor to biological mechanism of action in kinase inhibition.

Synthetic Protocols & Validation

To access biologically active chemical space, the bromine at C4 must be displaced. We present two self-validating protocols: Suzuki-Miyaura Coupling (C-C bond) and SNAr (C-N bond).

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-arylpyrimidines (common in EGFR inhibitors).

Reagents:

-

4-Bromopyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (0.05 equiv)

-

Na2CO3 (2.0 equiv, 2M aqueous)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 1,4-dioxane. Sparge with nitrogen for 15 minutes. Reasoning: Palladium(0) catalysts are sensitive to oxidation; oxygen removal prevents homocoupling of boronic acids.

-

Addition: Add 4-bromopyrimidine, arylboronic acid, and Pd catalyst under a nitrogen stream.

-

Activation: Add the aqueous base (Na2CO3). Seal the vial.

-

Reaction: Heat to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

-

Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 4-aminopyrimidines (common in CDK inhibitors).